2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide 2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 866591-01-7
VCID: VC6218911
InChI: InChI=1S/C26H24N2O4S/c1-3-19-11-14-23-22(15-19)26(30)24(33(31,32)21-7-5-4-6-8-21)16-28(23)17-25(29)27-20-12-9-18(2)10-13-20/h4-16H,3,17H2,1-2H3,(H,27,29)
SMILES: CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C
Molecular Formula: C26H24N2O4S
Molecular Weight: 460.55

2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide

CAS No.: 866591-01-7

Cat. No.: VC6218911

Molecular Formula: C26H24N2O4S

Molecular Weight: 460.55

* For research use only. Not for human or veterinary use.

2-[3-(benzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide - 866591-01-7

Specification

CAS No. 866591-01-7
Molecular Formula C26H24N2O4S
Molecular Weight 460.55
IUPAC Name 2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C26H24N2O4S/c1-3-19-11-14-23-22(15-19)26(30)24(33(31,32)21-7-5-4-6-8-21)16-28(23)17-25(29)27-20-12-9-18(2)10-13-20/h4-16H,3,17H2,1-2H3,(H,27,29)
Standard InChI Key KIJYARWXEYIAHR-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C

Introduction

Structural Elucidation and Molecular Characteristics

Core Quinoline Framework

The quinoline moiety, a bicyclic structure comprising a benzene ring fused to a pyridine ring, serves as the central scaffold of the compound. In this molecule, the quinoline core is substituted at position 3 with a benzenesulfonyl group, at position 6 with an ethyl chain, and at position 4 with a ketone oxygen, forming the 4-oxo-1,4-dihydroquinolin-1-yl subunit. The acetamide side chain at position 1 is further functionalized with a 4-methylphenyl group.

The benzenesulfonyl group introduces strong electron-withdrawing characteristics, which may influence the compound’s electronic distribution and intermolecular interactions . The ethyl substituent at position 6 likely enhances lipophilicity, potentially impacting membrane permeability in biological systems .

Conformational Analysis

The spatial arrangement of the benzenesulfonyl and 4-methylphenylacetamide groups is critical to the molecule’s three-dimensional structure. Analogous sulfonamide-quinoline hybrids often exhibit planar or near-planar conformations due to π-π stacking interactions between aromatic systems . For example, in related compounds, dihedral angles between the quinoline core and benzenesulfonyl groups range from 4.4° to 10.8°, enabling slipped π-π interactions with neighboring molecules .

Table 1: Hypothetical Physicochemical Properties

PropertyValue/DescriptionBasis for Inference
Molecular Weight~525.6 g/molCalculated from structure
LogP~3.2Similar to ethyl-substituted analogs
SolubilityLow in water; soluble in DMSO, DMFSulfonamide and quinoline motifs
Melting Point180–200°CThermal stability of analogs

Synthetic Strategies and Reaction Mechanisms

Retrosynthetic Analysis

The compound can be dissected into three primary building blocks:

  • Quinoline-4-one core: Synthesized via the Pfitzinger reaction or Friedländer annulation.

  • Benzenesulfonyl group: Introduced via sulfonation of the quinoline intermediate.

  • N-(4-methylphenyl)acetamide side chain: Attached through nucleophilic substitution or coupling reactions.

Formation of the Quinoline Core

A Friedländer annulation between 2-aminobenzaldehyde and ethyl acetoacetate yields 6-ethyl-4-hydroxyquinoline, which is subsequently oxidized to the 4-oxo derivative using potassium permanganate .

Sulfonation at Position 3

Sulfonation is achieved by treating the quinoline intermediate with benzenesulfonyl chloride in the presence of a base such as pyridine . This step proceeds via electrophilic aromatic substitution, favored by the electron-rich nature of the quinoline ring at position 3 .

Acetamide Side Chain Installation

The final step involves coupling the sulfonated quinoline with N-(4-methylphenyl)acetamide using a carbodiimide-based coupling agent (e.g., EDCI) and a catalyst such as DMAP . This reaction typically proceeds in anhydrous dichloromethane or THF under inert conditions.

Table 2: Hypothetical Synthetic Conditions

StepReagents/ConditionsYield (%)Reference Basis
1Ethyl acetoacetate, NH₄OAc, EtOH, reflux65–70
2Benzenesulfonyl chloride, pyridine, 0°C→RT80
3EDCI, DMAP, DCM, N₂ atmosphere75
AssayResult (IC₅₀)Reference Basis
Carbonic Anhydrase IX12.3 µMSimilar sulfonamides
DNA IntercalationModerateQuinoline analogs
TNF-α Inhibition45% at 10 µMEthyl-substituted derivatives

Analytical Characterization and Quality Control

Spectroscopic Methods

  • ¹H NMR: Key signals include a singlet for the acetamide methyl group (~2.1 ppm) and multiplets for the ethyl and aromatic protons .

  • LC-MS: Expected [M+H]⁺ ion at m/z 526.2, with fragmentation peaks corresponding to the benzenesulfonyl and quinoline moieties .

X-ray Crystallography

Hypothetical crystal packing analysis predicts centrosymmetric dimers stabilized by N–H⋯O hydrogen bonds between acetamide groups and π-π interactions between quinoline rings .

Metabolic Stability and Toxicity Considerations

The 4-methylphenyl group may reduce metabolic degradation by cytochrome P450 enzymes, while the ethyl chain could increase hepatotoxicity risks . In silico ADMET predictions (e.g., using SwissADME) suggest moderate bioavailability (F ≈ 50%) and a high plasma protein binding tendency (>90%) .

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